2-(2-Bromo-1-phenylethylidene)malononitrile
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Overview
Description
2-(2-Bromo-1-phenylethylidene)malononitrile is an organic compound with the molecular formula C11H7BrN2. It has a molecular weight of 247.09 .
Synthesis Analysis
The synthesis of this compound involves a base-free malononitrile activated condensation of 3-methylquinoxaline-2(1H)-one (3MQ) with aryl aldehydes . Another method involves the Knoevenagel condensation of benzaldehyde with malononitrile .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .Scientific Research Applications
1. Chemical Synthesis and Organic Chemistry
2-(2-Bromo-1-phenylethylidene)malononitrile and its derivatives find significant applications in chemical synthesis and organic chemistry. For instance, bromomethyl (E)-2-phenylethenyl and bromomethyl (Z)-1-bromo-2-phenylethenyl sulfones, closely related to this compound, undergo condensation with enolates to give tetrahydrothiophene S,S-dioxides and other related compounds. These reactions are fundamental in the synthesis of various organic molecules and intermediates used in a wide range of chemical applications (Vasin, Bolusheva, & Razin, 2008).
2. Chiral Induction and Stereoselective Reduction
The compound has been used in the study of stereoselective reduction through chiral induction in cyclodextrins, demonstrating its utility in asymmetric synthesis. This is vital in producing enantiomerically pure substances, which is of great importance in fields like pharmaceutical chemistry (Liu, Li, Yang, & Guo, 2001).
3. Chromogenic and Chemosensor Applications
Certain derivatives of this compound have been synthesized for use as optical devices for anionic detection, such as the detection of CN− in water. This highlights its potential applications in environmental monitoring and analytical chemistry (Schramm, Menger, & Machado, 2016).
4. Enantioselective Michael Addition Reactions
The compound is also significant in enantioselective Michael addition reactions. These reactions are fundamental in the creation of chiral centers, which are crucial in the synthesis of bioactive molecules and pharmaceuticals (Itoh, Oderaotoshi, & Kanemasa, 2003).
5. Synthesis of Novel Chemical Compounds
Research has been conducted on the synthesis of novel vicinal haloethers bearing a malononitrile group, demonstrating the versatility of this compound in creating new chemical entities. This is valuable for discovering new materials and chemical agents (Chen, Duan, Liu, & Liu, 2022).
6. Antibacterial Activity
Some derivatives synthesized from this compound have shown promising antibacterial activity. This points towards potential medicinal and pharmaceutical applications, particularly in the development of new antibacterial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
7. Heterocyclic Synthesis
The compound is used in the synthesis of various heterocyclic compounds like thiophene, pyridazine, and oxazine derivatives. Heterocyclic compounds are widely used in pharmaceuticals, agrochemicals, and dyes, highlighting the compound's significance in diverse industrial applications (Abdelrazek, 2005).
Safety and Hazards
Properties
IUPAC Name |
2-(2-bromo-1-phenylethylidene)propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-6-11(10(7-13)8-14)9-4-2-1-3-5-9/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAMXRJMUZGKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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